2-(2-chlorophenoxy)-N-cycloheptylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-cycloheptylacetamide, also known as milnacipran, is a pharmaceutical drug that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is primarily used for the treatment of major depressive disorder (MDD) and fibromyalgia. Milnacipran has been approved by the United States Food and Drug Administration (FDA) since 2009.
Wirkmechanismus
Milnacipran works by inhibiting the reuptake of serotonin and norepinephrine in the brain. This increases the levels of these neurotransmitters in the synaptic cleft, which leads to an improvement in mood and a reduction in pain perception.
Biochemical and Physiological Effects
Milnacipran has been found to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Milnacipran has also been found to decrease the levels of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-chlorophenoxy)-N-cycloheptylacetamide in lab experiments is that it has a well-established mechanism of action. This makes it easier to design experiments that target specific pathways in the brain. However, one limitation of using this compound is that it can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-chlorophenoxy)-N-cycloheptylacetamide. One direction is to investigate its potential use in the treatment of other psychiatric and neurological disorders, such as anxiety disorders and Alzheimer's disease. Another direction is to develop new formulations of this compound that have improved pharmacokinetic properties, such as longer half-life and better bioavailability. Additionally, more research is needed to understand the long-term effects of this compound on brain function and behavior.
Synthesemethoden
The synthesis of 2-(2-chlorophenoxy)-N-cycloheptylacetamide involves the reaction of 2-chlorophenol with sodium hydroxide to form 2-chlorophenolate. The 2-chlorophenolate is then reacted with cycloheptylamine to form this compound. The yield of the reaction is approximately 50%.
Wissenschaftliche Forschungsanwendungen
Milnacipran has been extensively studied in the field of psychiatry and neurology. It has been found to be effective in the treatment of MDD and fibromyalgia. Milnacipran has also been studied for its potential use in the treatment of chronic pain, neuropathic pain, and post-traumatic stress disorder (PTSD).
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-cycloheptylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c16-13-9-5-6-10-14(13)19-11-15(18)17-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTPKPYUKNIZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)COC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.